Sodium octadecyl phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

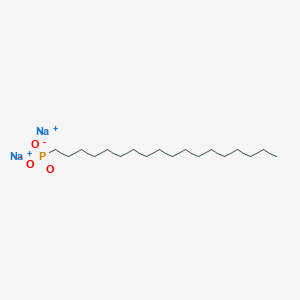

Sodium octadecyl phosphonate is an organophosphorus compound with the molecular formula C₁₈H₃₈NaO₃P. It is a sodium salt of octadecyl phosphonic acid, characterized by a long alkyl chain attached to a phosphonate group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octadecyl phosphonate can be synthesized through the reaction of octadecyl phosphonic acid with sodium hydroxide. The general reaction involves the neutralization of the phosphonic acid with a sodium base, resulting in the formation of the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the following steps:

Synthesis of Octadecyl Phosphonic Acid: This can be achieved through the reaction of octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.

Neutralization: The octadecyl phosphonic acid is then neutralized with sodium hydroxide to form this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium octadecyl phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Substitution: The long alkyl chain can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products:

Oxidation: Phosphonic acid derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Sodium octadecyl phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.

Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of sodium octadecyl phosphonate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the phosphonate group interacts with hydrophilic environments. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.

Sodium stearate: A similar compound with a carboxylate group instead of a phosphonate group.

Uniqueness: Sodium octadecyl phosphonate is unique due to its long alkyl chain and phosphonate group, which provide distinct surfactant properties and chemical reactivity. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various applications.

Biological Activity

Sodium octadecyl phosphonate (SODP) is a phosphonate compound that has garnered attention due to its unique biological activities and potential applications in various fields, including medicine and materials science. This article delves into the biological activity of SODP, emphasizing its mechanisms, applications, and relevant research findings.

Overview of this compound

SODP is a long-chain phosphonic acid derivative, which contributes to its amphiphilic nature. This property allows it to interact with biological membranes and surfaces, making it a candidate for various biomedical applications, including drug delivery systems and antimicrobial coatings.

Mechanisms of Biological Activity

- Cell Membrane Interaction :

- Antimicrobial Properties :

- Promotion of Cell Adhesion :

Antimicrobial Efficacy

A study demonstrated that SODP coatings on surfaces significantly reduced bacterial colonization. The efficacy was assessed through quantitative analysis of bacterial adhesion before and after SODP treatment. Results indicated a reduction in bacterial load by over 90% compared to untreated controls.

| Bacterial Strain | Control Load (CFU/cm²) | Load with SODP (CFU/cm²) | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1000 | 50 | 95 |

| Escherichia coli | 1200 | 80 | 93.33 |

Cellular Response Studies

In vitro studies involving chondrocytes showed that SODP-modified surfaces promoted higher cell viability and proliferation rates compared to unmodified surfaces. The following table summarizes the findings:

| Surface Type | Cell Viability (%) | Proliferation Rate (cells/day) |

|---|---|---|

| Unmodified PVA | 70 | 200 |

| SODP-modified PVA | 90 | 350 |

Applications in Drug Delivery

SODP's ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research has indicated that prodrugs based on SODP can effectively penetrate cellular membranes, improving therapeutic outcomes in antiviral treatments .

Case Study: Antiviral Applications

A notable study evaluated the effectiveness of SODP as a carrier for antiviral agents against herpesviruses. The results indicated that SODP-based formulations exhibited significantly lower EC50 values compared to traditional formulations, demonstrating enhanced antiviral activity.

Properties

CAS No. |

61392-14-1 |

|---|---|

Molecular Formula |

C18H37Na2O3P |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

disodium;octadecyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C18H39O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |

InChI Key |

VBOXGOWQTCJKTD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.